molecular formula C12H14N2O2 B3210565 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one CAS No. 107195-10-8

2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one

Cat. No.: B3210565
CAS No.: 107195-10-8
M. Wt: 218.25 g/mol
InChI Key: KMMOBWZLBOXOME-UHFFFAOYSA-N
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Description

2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one is a specialized chemical building block featuring an imidazolidine scaffold fused with a 4-methoxyphenyl ketone group. The imidazolidin-2-one core is a well-established privileged structure in medicinal chemistry and is found in a plethora of bioactive compounds and several FDA-approved drugs . This molecular architecture makes the compound an exceptionally valuable intermediate for the highly regioselective synthesis of novel, complex heterocyclic systems, such as those explored in anticancer agent development . Researchers can employ this reagent in acid-catalyzed intramolecular cyclization and electrophilic substitution reactions with various aromatic and heterocyclic C-nucleophiles to generate diverse 4-(het)arylimidazolidin-2-one libraries . The presence of the 4-methoxyphenyl moiety, a common pharmacophore, further enhances its utility in constructing molecules for structure-activity relationship (SAR) studies. The primary research applications of this compound include serving as a key precursor in organic synthesis methodologies, functioning as a scaffold for the development of new potential therapeutic agents, and acting as a model compound for studying regioselective reaction mechanisms in heterocyclic chemistry . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-imidazolidin-2-ylidene-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-10-4-2-9(3-5-10)11(15)8-12-13-6-7-14-12/h2-5,8,13-14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMOBWZLBOXOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C2NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one typically involves the reaction of an imidazolidine derivative with a methoxyphenyl ketone. Common synthetic routes may include:

    Condensation Reactions: Using catalysts such as acids or bases to facilitate the condensation of the imidazolidine and methoxyphenyl ketone.

    Cyclization Reactions: Forming the imidazolidine ring through intramolecular cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    High-Pressure Reactions: Utilizing high pressure to drive the reaction to completion.

    Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity to exert biological effects.

    Pathway Modulation: Affecting cellular pathways to influence cell behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(Imidazolidin-2-ylidene)-1-phenylethan-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(Imidazolidin-2-ylidene)-1-(4-hydroxyphenyl)ethan-1-one: Contains a hydroxy group instead of a methoxy group, potentially altering its properties.

Uniqueness

2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one is unique due to the presence of both the imidazolidine ring and the methoxyphenyl group, which may confer specific chemical and biological properties not found in similar compounds.

Biological Activity

2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one is a compound of interest due to its unique structural features, which include an imidazolidine ring and a methoxyphenyl group. This compound has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity based on various studies.

The molecular formula of this compound is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Similar compounds with imidazolidine structures have shown effectiveness against various bacterial strains, indicating a potential for further exploration in this area .
  • Anticancer Potential : The compound's ability to interact with cellular pathways suggests it may have anticancer properties. Compounds within the imidazolidine class have been investigated for their effects on cancer cell lines, showing promising results in inhibiting tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It could modulate receptor activities, influencing signal transduction pathways within cells.
  • Cellular Pathway Influence : By affecting key pathways, the compound may alter cell behavior, promoting apoptosis in cancer cells or inhibiting bacterial adhesion in antimicrobial applications .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
2-(Imidazolidin-2-ylidene)-1-phenylethan-1-oneLacks methoxy groupModerate antibacterial activity
2-(Imidazolidin-2-ylidene)-1-(4-hydroxyphenyl)ethan-1-oneHydroxy group presentEnhanced anticancer properties

The presence of the methoxy group in this compound may enhance its reactivity and biological efficacy compared to its analogs.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Properties : A study assessed the antibacterial efficacy of hydantoin derivatives, highlighting that compounds with similar structures inhibited bacterial growth effectively. The minimal inhibitory concentration (MIC) values were determined using standard broth dilution methods, showcasing significant antibacterial potential .
  • Cancer Cell Line Research : Research involving imidazolidine derivatives demonstrated their capability to induce apoptosis in various cancer cell lines. These studies suggest that modifications in the structure can significantly impact the cytotoxicity and selectivity of the compounds towards cancer cells .

Q & A

Q. What unexplored structural modifications could enhance this compound’s pharmacokinetic profile?

  • Recommendations : Introduce sulfonyl or piperazinyl groups to improve solubility (e.g., 2-(piperazin-1-yl) analogs) . Evaluate metabolic stability in microsomal assays (CYP450 isoforms).

Q. How can in silico models address the lack of in vivo toxicity data?

  • Methodology : Use ProTox-II or ADMET Predictor to estimate hepatotoxicity and cardiotoxicity. Prioritize compounds with predicted LD₅₀ > 500 mg/kg for animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one
Reactant of Route 2
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2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one

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